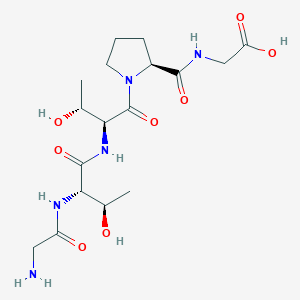![molecular formula C44H36P2 B14215909 [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane CAS No. 761452-41-9](/img/structure/B14215909.png)
[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is an organophosphorus compound known for its complex structure and significant applications in various fields of chemistry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane typically involves the reaction of diphenylphosphine with appropriate aryl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Coordination: The compound acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
In chemistry, [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is widely used as a ligand in catalysis. It enhances the reactivity and selectivity of metal catalysts in various organic transformations, including cross-coupling reactions and hydrogenation .
Biology and Medicine
The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal chemistry. It is used in the development of metal-based drugs and diagnostic agents .
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the efficient synthesis of complex molecules .
Mechanism of Action
The mechanism of action of [2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane involves its coordination to metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of organic reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine ligand with two phenyl groups attached to phosphorus.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus, commonly used in catalysis.
Dimethylphenylphosphine: Features one phenyl group and two methyl groups attached to phosphorus.
Uniqueness
[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane is unique due to its complex structure, which provides multiple coordination sites for metal binding. This complexity enhances its ability to stabilize metal centers and improve catalytic efficiency compared to simpler phosphine ligands .
Properties
CAS No. |
761452-41-9 |
|---|---|
Molecular Formula |
C44H36P2 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C44H36P2/c1-5-22-39(23-6-1)45(40-24-7-2-8-25-40)33-37-18-13-15-30-43(37)35-20-17-21-36(32-35)44-31-16-14-19-38(44)34-46(41-26-9-3-10-27-41)42-28-11-4-12-29-42/h1-32H,33-34H2 |
InChI Key |
RQUVZTYJABRKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4CP(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)



![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)

